Cas no 1984073-94-0 (1-(benzyloxy)carbonyl-4-(2-methoxyethyl)piperidine-4-carboxylic acid)

1-(benzyloxy)carbonyl-4-(2-methoxyethyl)piperidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1,4-Piperidinedicarboxylic acid, 4-(2-methoxyethyl)-, 1-(phenylmethyl) ester
- 1-(benzyloxy)carbonyl-4-(2-methoxyethyl)piperidine-4-carboxylic acid
-
- インチ: 1S/C17H23NO5/c1-22-12-9-17(15(19)20)7-10-18(11-8-17)16(21)23-13-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H,19,20)
- InChIKey: QVEJBBHJMZVXNS-UHFFFAOYSA-N
- ほほえんだ: N1(C(OCC2=CC=CC=C2)=O)CCC(CCOC)(C(O)=O)CC1
1-(benzyloxy)carbonyl-4-(2-methoxyethyl)piperidine-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-120783-10.0g |
1-[(benzyloxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid |
1984073-94-0 | 10g |
$3683.0 | 2023-05-23 | ||
Enamine | EN300-120783-0.1g |
1-[(benzyloxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid |
1984073-94-0 | 0.1g |
$755.0 | 2023-05-23 | ||
Enamine | EN300-120783-0.5g |
1-[(benzyloxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid |
1984073-94-0 | 0.5g |
$823.0 | 2023-05-23 | ||
Enamine | EN300-120783-10000mg |
1-[(benzyloxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid |
1984073-94-0 | 10000mg |
$4852.0 | 2023-10-02 | ||
Enamine | EN300-120783-1.0g |
1-[(benzyloxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid |
1984073-94-0 | 1g |
$857.0 | 2023-05-23 | ||
Enamine | EN300-120783-0.05g |
1-[(benzyloxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid |
1984073-94-0 | 0.05g |
$719.0 | 2023-05-23 | ||
Enamine | EN300-120783-0.25g |
1-[(benzyloxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid |
1984073-94-0 | 0.25g |
$789.0 | 2023-05-23 | ||
Enamine | EN300-120783-100mg |
1-[(benzyloxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid |
1984073-94-0 | 100mg |
$993.0 | 2023-10-02 | ||
Enamine | EN300-120783-250mg |
1-[(benzyloxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid |
1984073-94-0 | 250mg |
$1038.0 | 2023-10-02 | ||
Enamine | EN300-120783-5.0g |
1-[(benzyloxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid |
1984073-94-0 | 5g |
$2485.0 | 2023-05-23 |
1-(benzyloxy)carbonyl-4-(2-methoxyethyl)piperidine-4-carboxylic acid 関連文献
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
-
Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
1-(benzyloxy)carbonyl-4-(2-methoxyethyl)piperidine-4-carboxylic acidに関する追加情報
Introduction to 1-(benzyloxy)carbonyl-4-(2-methoxyethyl)piperidine-4-carboxylic acid (CAS No. 1984073-94-0) and Its Emerging Applications in Chemical Biology
1-(benzyloxy)carbonyl-4-(2-methoxyethyl)piperidine-4-carboxylic acid, identified by the CAS number 1984073-94-0, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a piperidine core functionalized with a benzyloxy carbonyl group and a 2-methoxyethyl side chain, exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of biologically active molecules.
The structural motif of 1-(benzyloxy)carbonyl-4-(2-methoxyethyl)piperidine-4-carboxylic acid is particularly noteworthy due to its ability to serve as a versatile building block in medicinal chemistry. The presence of the benzyloxy carbonyl (Boc) group provides stability and protection during synthetic processes, while the 2-methoxyethyl side chain introduces hydrophilicity and modulates solubility, making it suitable for various biochemical applications. These features have positioned this compound as a key player in the development of novel therapeutic agents.
In recent years, there has been growing interest in the application of piperidine derivatives in drug discovery. Piperidine scaffolds are widely recognized for their prevalence in approved drugs, owing to their favorable pharmacokinetic properties and ability to interact with biological targets effectively. The modification of piperidine with functional groups such as the benzyloxy carbonyl and 2-methoxyethyl groups enhances its utility in medicinal chemistry by improving metabolic stability and bioavailability.
One of the most compelling aspects of 1-(benzyloxy)carbonyl-4-(2-methoxyethyl)piperidine-4-carboxylic acid is its role as a precursor in the synthesis of peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while overcoming limitations such as poor oral bioavailability and susceptibility to enzymatic degradation. The compound's structure allows for the introduction of non-peptide side chains, enabling the creation of analogs with enhanced pharmacological properties. This has opened up new avenues for the development of treatments targeting challenging therapeutic areas, including cancer, inflammation, and neurodegenerative diseases.
Recent advancements in computational chemistry have further highlighted the potential of 1-(benzyloxy)carbonyl-4-(2-methoxyethyl)piperidine-4-carboxylic acid in drug design. Molecular modeling studies have demonstrated that modifications to this scaffold can fine-tune binding interactions with biological targets, leading to improved efficacy and reduced side effects. For instance, computational investigations have shown that subtle alterations in the 2-methoxyethyl group can significantly enhance binding affinity to protein kinases, which are key targets in oncology research.
The compound's utility extends beyond peptidomimetics; it also serves as a valuable intermediate in the synthesis of small molecule inhibitors. Small molecule inhibitors are crucial tools in drug development, offering targeted interference with disease-causing pathways. The stability provided by the Boc group ensures that intermediates remain intact during multi-step syntheses, while the piperidine core facilitates optimal interactions with biological targets. This has made 1-(benzyloxy)carbonyl-4-(2-methoxyethyl)piperidine-4-carboxylic acid a preferred choice for researchers aiming to develop novel inhibitors for diseases such as diabetes, cardiovascular disorders, and infectious diseases.
In addition to its role in drug discovery, this compound has found applications in materials science and agrochemicals. Its unique structural features make it suitable for designing functional materials with specific properties, such as enhanced thermal stability or improved solubility in various solvents. In agrochemicals, derivatives of 1-(benzyloxy)carbonyl-4-(2-methoxyethyl)piperidine-4-carboxylic acid have shown promise as intermediates in the synthesis of pesticides and herbicides, contributing to sustainable agricultural practices.
The synthesis of 1-(benzyloxy)carbonyl-4-(2-methoxyethyl)piperidine-4-carboxylic acid involves well-established organic chemistry techniques, ensuring scalability and reproducibility. The process typically begins with the reaction of piperidine derivatives with benzyl chloroformate to introduce the benzyloxy carbonyl group, followed by functionalization with 2-methoxyethyl halides or Grignard reagents to achieve the desired side chain. Advances in synthetic methodologies have further optimized these processes, reducing reaction times and improving yields.
From a regulatory perspective, 1-(benzyloxy)carbonyl-4-(2-methoxyethyl)piperidine-4-carboxylic acid (CAS No. 1984073-94-0) is subject to standard guidelines for chemical substances used in research and industrial applications. Compliance with safety protocols ensures that researchers handling this compound can do so without compromising their health or environmental safety. As such, it is widely used in academic laboratories and pharmaceutical companies worldwide.
The future prospects for 1-(benzyloxy)carbonyl-4-(2-methoxyethyl)piperidine-4-carboxylic acid are promising, given its versatility and broad applicability. Ongoing research aims to explore new synthetic pathways and expand its utility into emerging fields such as nanotechnology and biopharmaceuticals. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly critical role in advancing scientific knowledge and developing innovative solutions to global challenges.
1984073-94-0 (1-(benzyloxy)carbonyl-4-(2-methoxyethyl)piperidine-4-carboxylic acid) 関連製品
- 908833-98-7(Ethyl 3-bromo-6-methylpyrazine-2-carboxylate)
- 1250251-80-9(1-(3-azidopropyl)-1H-1,2,4-triazole)
- 2097924-16-6(4-cyclopropylidene-1-(1-methyl-1H-pyrazol-4-yl)sulfonylpiperidine)
- 1189648-25-6(methyl 2-{4-({(oxolan-2-yl)methylcarbamoyl}methyl)sulfanyl-1H-1,5-benzodiazepin-2-yl}acetate)
- 1934538-65-4(4-(piperidin-4-yl)-1H-pyrazol-5-amine)
- 90844-83-0(Ethyl 3-bromo-4-nitrophenylacetate)
- 2034455-88-2(N-[3-hydroxy-3-(thiophen-3-yl)propyl]benzenesulfonamide)
- 2580231-10-1(3-(benzyloxy)carbonyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid)
- 1797867-09-4(1-(4-methoxybenzyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea)
- 499218-23-4(2H-Isoindole-1-carboxylic acid, 3-formyl-4,5,6,7-tetrahydro-)




